molecular formula C16H16N2O4S B371345 N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 331461-12-2

N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B371345
CAS No.: 331461-12-2
M. Wt: 332.4g/mol
InChI Key: GPRZCAKENTWQCT-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a sulfanyl-acetamide derivative characterized by two distinct aromatic substituents:

  • A 4-methoxy-2-nitrophenyl group attached to the acetamide nitrogen. The nitro group (-NO₂) is a strong electron-withdrawing moiety, while the methoxy (-OCH₃) is electron-donating, creating a polarized electronic environment.
  • A (4-methylphenyl)sulfanyl group (-S-C₆H₄-CH₃) linked to the acetamide’s α-carbon.

While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (Table 1) suggest roles in medicinal chemistry, particularly in targeting enzymes or receptors via sulfanyl and acetamide functionalities .

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-11-3-6-13(7-4-11)23-10-16(19)17-14-8-5-12(22-2)9-15(14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRZCAKENTWQCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a methoxy group, a nitro group, and a sulfanyl acetamide moiety, contributing to its diverse biological activities. The synthesis typically involves:

  • Reagents :
    • 4-methoxy-2-nitroaniline
    • 4-methylthiophenol
    • Acylating agents such as acetic anhydride
    • Solvents like dichloromethane or ethanol
  • Reaction Conditions :
    • Base catalysts (e.g., triethylamine) are commonly used.
    • The reaction is conducted under controlled temperatures to optimize yield.
  • Purification :
    • Techniques such as recrystallization or chromatography are employed to achieve high purity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, which can lead to reduced inflammation and antimicrobial effects .
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antibacterial and antifungal properties, potentially comparable to standard antibiotics .

Research Findings

Recent studies have focused on the following aspects:

  • Cytotoxicity and Antimicrobial Studies :
    • A study assessed the cytotoxic effects of the compound using MTT assays on various cell lines, demonstrating low toxicity against human cells while exhibiting potent antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus.
    • The compound showed zones of inhibition ranging from 12 mm to 24 mm depending on concentration .
  • Anti-inflammatory Effects :
    • Research has indicated that derivatives of this compound can significantly reduce the expression of inflammatory markers such as COX-2 and iNOS in vitro. IC50 values for anti-inflammatory activity were reported as 19.45 μM for COX-1 and 42.1 μM for COX-2, suggesting effective modulation of inflammatory pathways .
  • Structure-Activity Relationship (SAR) :
    • Studies have explored the SAR of related compounds, revealing that electron-donating groups enhance biological activity. The presence of methoxy and nitro groups in the structure appears critical for its efficacy against inflammatory processes .

Data Summary

Activity TypeObservationsReference
CytotoxicityLow toxicity in human cells; effective against bacteria
AntimicrobialZones of inhibition: 12 mm - 24 mm
Anti-inflammatoryIC50 values: COX-1 (19.45 μM), COX-2 (42.1 μM)
SAR FindingsEnhanced activity with electron-donating substituents

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide against various pathogens.

  • Cytotoxicity and Antimicrobial Studies :
    • The compound was assessed for cytotoxic effects using MTT assays on different cell lines, showing low toxicity against human cells while demonstrating significant antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus.
    • Zones of inhibition ranged from 12 mm to 24 mm depending on the concentration used, indicating its potential as an alternative to conventional antibiotics.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial in treating various inflammatory diseases.

  • Mechanism of Action :
    • Research indicates that derivatives of this compound can significantly reduce the expression of inflammatory markers such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in vitro.
    • The reported IC50 values for anti-inflammatory activity were 19.45 μM for COX-1 and 42.1 μM for COX-2, suggesting effective modulation of inflammatory pathways.

Enzyme Inhibition

This compound has shown promise in inhibiting specific enzymes associated with disease progression.

  • Enzyme Interaction :
    • The compound has been observed to inhibit various enzymes by binding to their active sites. This interaction can lead to reduced inflammation and antimicrobial effects, making it a candidate for further development in therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound.

Structural Feature Impact on Activity
Methoxy groupEnhances lipophilicity and bioavailability
Nitro groupContributes to biological activity through electron-withdrawing effects
Sulfanyl acetamide moietyFacilitates enzyme interactions and biological efficacy

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multiple bacterial strains. The results indicated that the compound could serve as a potential lead for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Potential

In vitro studies evaluating the anti-inflammatory potential revealed that derivatives of this compound could significantly reduce inflammatory markers in cultured cells. This positions it as a promising candidate for further investigation in chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related sulfanyl-acetamides based on substituent effects, biological activity, and physicochemical properties.

Table 1: Key Structural Analogs and Substituent Effects

Compound Name Substituents on Acetamide Nitrogen Sulfanyl-Linked Group Key Properties/Bioactivity Reference
Target Compound 4-Methoxy-2-nitrophenyl 4-Methylphenyl High polarity (NO₂), moderate lipophilicity (CH₃)
N-(2-Ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide 2-Ethylphenyl 4-Methylphenyl Increased lipophilicity (C₂H₅) vs. target
CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) 4-Nitrophenyl 5-(4-Methoxyphenyl)-1,3,4-oxadiazole Enzyme inhibition (e.g., Mycobacterium targets); heterocyclic rigidity enhances binding
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4-Chlorophenyl 4,6-Diaminopyrimidine Anticancer potential via pyrimidine interactions
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) 4-Methylphenyl 5-(Indolylmethyl)-1,3,4-oxadiazole Bioactivity against cholinesterases; indole enhances CNS penetration

Substituent Analysis:

  • The target’s nitro group may enhance binding to polar enzyme active sites .
  • Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Boost lipophilicity and metabolic stability. The methoxy group in the target compound balances nitro-induced polarity .
  • Heterocyclic Sulfanyl Linkers (e.g., oxadiazole, triazole) : Introduce rigidity and additional hydrogen-bonding sites. The target’s simpler 4-methylphenyl group offers synthetic accessibility .

Key Research Findings

Activity vs. Heterocyclic Analogs :

  • The target’s lack of a heterocyclic sulfanyl linker (e.g., oxadiazole in CDD-934506) may reduce binding specificity but improve synthetic yield .
  • Indole-containing analogs (e.g., 8g) show superior CNS activity due to enhanced lipophilicity, suggesting the target’s methylphenyl group may limit blood-brain barrier penetration .

Role of Nitro Group :

  • Nitro-substituted analogs (e.g., CDD-934506) exhibit potent enzyme inhibition, implying the target’s nitro group could be critical for interacting with redox-sensitive targets .

Antimicrobial Potential: Fluoro- and iodo-substituted sulfanyl-acetamides () show MIC values as low as 8 µg/mL, suggesting the target’s methoxy and nitro groups could be optimized for antibacterial activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes similar acetamide derivatives synthesized by reacting thiol-containing intermediates with chloroacetamide derivatives in ethanol under reflux (70–80°C, 4–6 hours). Optimization involves monitoring pH (e.g., maintaining pH 5.5–6.5 to prevent nitro-group reduction) and using catalysts like triethylamine to enhance sulfanyl group reactivity. Recrystallization from methanol or ethanol improves purity .
  • Key Parameters :

Reaction StepSolventTemperatureTimeYield (%)
Thiol-ester formationEthanol70–80°C4–6 h60–75
PurificationMethanolRT to 4°C24 h85–90 (purity)

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Look for peaks at ~3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O amide), ~1520 cm⁻¹ (NO₂ asymmetric stretch), and ~1250 cm⁻¹ (C-O methoxy) .
  • ¹H-NMR : Key signals include δ 2.35 ppm (CH₃ from 4-methylphenyl), δ 3.85 ppm (OCH₃), δ 7.2–8.1 ppm (aromatic protons), and δ 10.2 ppm (amide NH) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks. For example, reports fragmentation patterns for related sulfanyl-acetamides, with losses of NO₂ (46 amu) and CH₃O (31 amu) .

Q. What preliminary bioactivity assays are recommended for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays due to structural similarities to bioactive sulfanyl-acetamides. outlines protocols for:

  • Lipoxygenase (LOX) Inhibition : Monitor absorbance at 234 nm for conjugated diene formation.
  • α-Glucosidase Inhibition : Use p-nitrophenyl glucopyranoside as substrate, measure absorbance at 405 nm.
  • IC₅₀ values for related compounds range from 12–45 µM, suggesting comparable potency for the target compound .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELXL ( ) is critical. highlights challenges in refining nitro-group torsion angles (e.g., O1–N1–C3–C2 = -16.7°) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds). Use Mercury software to visualize packing motifs and validate bond lengths/angles against databases like CSD .
  • Example Crystallographic Data :

ParameterValue
Space GroupP2₁/c
R-factor<0.05
Torsion Angle (NO₂)-16.7°

Q. How do conflicting bioactivity results arise in enzyme inhibition studies, and how can they be addressed?

  • Methodological Answer : Contradictions may stem from assay conditions (e.g., pH sensitivity of the nitro group) or off-target effects. notes that sulfanyl-acetamides can act as non-competitive inhibitors, requiring Lineweaver-Burk plots for validation. Use orthogonal assays (e.g., fluorescence-based LOX assays) to confirm results .

Q. What computational strategies predict the compound’s reactivity and metabolic stability?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to predict electrophilic sites (e.g., nitro group for nucleophilic attack).
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and metabolic susceptibility (e.g., CYP3A4-mediated demethylation of methoxy groups) .

Data Contradiction Analysis

Q. Why do melting points vary across structurally similar acetamide derivatives?

  • Analysis : shows melting points ranging from 142°C to 155°C for analogs with substituent differences (e.g., chloro vs. methoxy groups). Variations arise from crystal packing efficiency and intermolecular forces. Differential Scanning Calorimetry (DSC) can quantify polymorphic forms .

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